Glasdegib dihydrochloride

Hedgehog pathway Smoothened antagonist Binding affinity

Select Glasdegib dihydrochloride for reproducible Hedgehog pathway research. Unlike other SMO inhibitors, it is the only agent with a confirmed overall survival benefit in a Phase II AML trial. The dihydrochloride salt is the established clinical benchmark, offering distinct solubility and stability versus maleate alternatives. Using this reference standard avoids erroneous PK/PD data. Ideal for studies on leukemic stem cells, combination therapies, and differential SMO tolerability.

Molecular Formula C21H24Cl2N6O
Molecular Weight 447.4 g/mol
CAS No. 1352568-48-9
Cat. No. B1496059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlasdegib dihydrochloride
CAS1352568-48-9
Molecular FormulaC21H24Cl2N6O
Molecular Weight447.4 g/mol
Structural Identifiers
SMILESCN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.Cl.Cl
InChIInChI=1S/C21H22N6O.2ClH/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20;;/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28);2*1H/t16-,19-;;/m1../s1
InChIKeyPFKJLMROSSVKSV-NMWSZSNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glasdegib Dihydrochloride (CAS 1352568-48-9): A Clinically Validated Smoothened Antagonist for AML Research and Development


Glasdegib dihydrochloride is the dihydrochloride salt form of glasdegib, a potent and orally bioavailable small-molecule antagonist of the Smoothened (SMO) receptor [1]. It acts by inhibiting the Hedgehog (Hh) signaling pathway, a key regulator of embryogenesis and stem cell maintenance, and is currently approved in combination with low-dose cytarabine for the treatment of newly-diagnosed acute myeloid leukemia (AML) in adults who are aged 75 years or older or who have comorbidities precluding intensive induction chemotherapy [1]. The dihydrochloride salt is a critical pharmaceutical intermediate and research tool, offering distinct physicochemical properties compared to alternative salt forms like maleate, which directly impact formulation development and in vivo study design [2].

Why Glasdegib Dihydrochloride Cannot Be Substituted with In-Class SMO Inhibitors or Alternative Salt Forms Without Experimental Re-validation


Despite sharing a common molecular target, SMO antagonists are not interchangeable. Glasdegib possesses a unique combination of binding kinetics, clinical indication, and safety profile that differentiates it from other SMO inhibitors like vismodegib and sonidegib. Critically, its approved use in AML is not shared by these comparators, which are indicated for basal cell carcinoma, underscoring distinct therapeutic and biological contexts [1]. Furthermore, the choice of salt form is a non-trivial decision in drug development and research. The dihydrochloride salt of glasdegib exhibits different solubility and stability profiles compared to its maleate counterparts, directly affecting bioavailability, formulation design, and experimental reproducibility [2]. Substituting one for another without rigorous re-qualification can lead to erroneous PK/PD data and flawed experimental outcomes.

Quantitative Differentiation of Glasdegib Dihydrochloride: A Comparative Evidence Guide for Scientific Procurement


Binding Affinity Comparison: Glasdegib vs. Sonidegib vs. Vismodegib at the Smoothened Receptor

Glasdegib exhibits a binding affinity (IC50) for the human Smoothened (SMO) receptor of 4-5 nM in cell-free assays, positioning it between the higher potency of sonidegib and the comparable potency of vismodegib. While sonidegib demonstrates sub-nanomolar potency (IC50 = 2.5 nM for human SMO), its clinical development has been confined to basal cell carcinoma (BCC). Conversely, vismodegib's reported IC50 values range from 3-20 nM, but it is also indicated only for BCC. This differential binding profile, coupled with distinct clinical utility, provides a quantitative rationale for selecting glasdegib in AML-focused research programs .

Hedgehog pathway Smoothened antagonist Binding affinity

Clinical Survival Benefit: Glasdegib + LDAC vs. Sonidegib in AML

In a Phase II clinical trial (NCT01546038), glasdegib combined with low-dose cytarabine (LDAC) demonstrated a clinically meaningful improvement in overall survival (OS) for patients with AML or high-risk MDS. Specifically, the combination extended median OS to nearly 9 months, compared to 4.9 months for LDAC alone (HR=0.51; 80% CI: 0.39–0.67) [1]. In stark contrast, a Phase II study of sonidegib in AML (NCT01826214) was completed in 2015 with results reported as unclear or with only a single patient achieving a complete remission with incomplete hematologic recovery (CRi) [2]. This differential clinical outcome, where glasdegib provides a robust survival signal in AML while sonidegib does not, is a primary driver for its regulatory approval and its use in this indication.

Acute Myeloid Leukemia Overall Survival Phase II/III Trial

Pharmacokinetic Bioequivalence: Dihydrochloride Salt vs. Maleate Salt Formulations

A Phase I, open-label study directly compared the oral bioavailability of two novel maleate salt-based tablet formulations (small- and large-particle size) of glasdegib to the established clinical dihydrochloride (diHCl) salt-based formulation [1]. The study found that both maleate formulations were bioequivalent to the diHCl formulation under fasted conditions. Specifically, the adjusted geometric mean ratios (Test:Reference) for area under the curve (AUC) and maximum plasma concentration (Cmax) were within the 80-125% bioequivalence limits [1]. However, the diHCl formulation remains the clinical reference standard. This data confirms that while maleate salts can achieve bioequivalence, the diHCl salt serves as the definitive benchmark for pharmacokinetic studies and formulation development, providing a reliable and well-characterized starting point.

Bioavailability Salt Form Formulation

Comparative Safety Profile: Lower Incidence of Gastrointestinal Adverse Events vs. Vismodegib and Sonidegib

A disproportionality analysis of the USFDA Adverse Event Reporting System (FAERS) compared gastrointestinal adverse events (GIAEs) across three Hedgehog pathway inhibitors (HPIs). Glasdegib was associated with the lowest proportion of GIAEs, accounting for only 5.39% of all reported GIAEs for the class, compared to 18.56% for vismodegib and 13.89% for sonidegib [1]. While the analysis highlighted a potential safety signal for hepatotoxicity with glasdegib (ROR: 20.25), it also confirmed the well-documented and class-specific adverse events like dysgeusia (taste disturbance) for sonidegib (ROR: 17.39) and ageusia (loss of taste) for vismodegib (ROR: 153.34) [1]. This quantitative difference in GIAE reporting suggests a potentially improved gastrointestinal tolerability profile for glasdegib relative to its in-class competitors.

Adverse Events Safety Pharmacology Tolerability

Optimal Research and Industrial Applications for Glasdegib Dihydrochloride Driven by Evidence-Based Differentiation


Reference Standard for Pharmacokinetic and Formulation Development Studies

The dihydrochloride salt of glasdegib serves as the established clinical formulation benchmark. As demonstrated in the direct bioequivalence study comparing maleate salts [1], the diHCl formulation is the reference standard against which new formulations are evaluated. Researchers developing novel formulations or investigating food/drug interactions should use glasdegib dihydrochloride as their primary comparator to ensure clinically relevant and comparable pharmacokinetic data.

Core Tool Compound for AML and Hematologic Malignancy Research

Unlike other SMO inhibitors, glasdegib has a proven, statistically significant overall survival benefit in a Phase II AML trial [2]. This clinical validation makes glasdegib dihydrochloride the indispensable tool for preclinical research investigating the role of Hedgehog signaling in leukemic stem cell maintenance, disease progression, and rational combination therapies in AML and related myelodysplastic syndromes.

Investigating Class-Specific Toxicity and Tolerability Mechanisms

The comparative pharmacovigilance data indicate that glasdegib is associated with a lower proportion of gastrointestinal adverse events compared to vismodegib and sonidegib [3]. This positions glasdegib dihydrochloride as a valuable tool for in vitro and in vivo studies aimed at elucidating the mechanistic basis for differential tolerability among SMO antagonists, potentially informing strategies to mitigate class-specific toxicities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glasdegib dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.